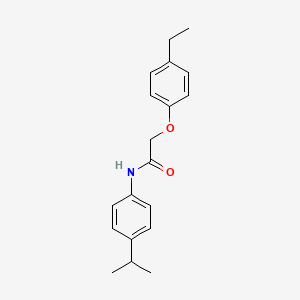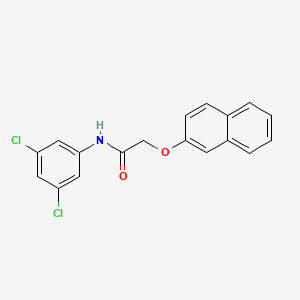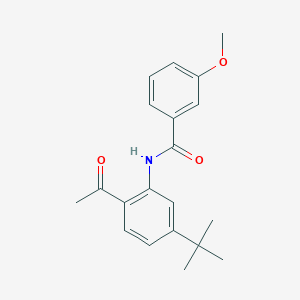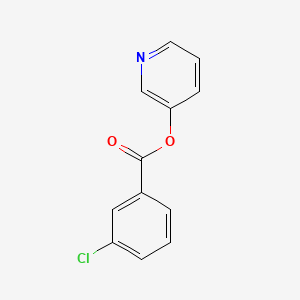
2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-836,339, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are compounds that prevent the breakdown of endocannabinoids in the body.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids such as anandamide and 2-AG bind to cannabinoid receptors in the body, producing various physiological effects such as pain relief, reduced inflammation, and decreased anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, the compound has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for FAAH inhibition. The compound has been shown to have little to no effect on other enzymes involved in endocannabinoid metabolism, making it a useful tool for studying the effects of FAAH inhibition. However, one limitation of using the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide. One area of interest is its potential use in the treatment of various medical conditions such as pain, anxiety, and inflammation. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the long-term effects of FAAH inhibition and the potential for drug interactions with other medications.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-isopropylphenylacetic acid with 4-ethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-(4-isopropylphenyl)acetamide has been studied for its potential therapeutic effects in various medical conditions such as pain, anxiety, and inflammation. The compound works by inhibiting FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, producing various physiological effects.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-5-11-18(12-6-15)22-13-19(21)20-17-9-7-16(8-10-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIPPUAXTKDSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)

![3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5737040.png)
![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
